
2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used in organic synthesis and various industrial applications. The presence of both a sulfonyl group and a chloro group in the molecule makes it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one typically involves the chlorination of a precursor compound, followed by the introduction of the methylsulfonyl group. One common method is:
Chlorination: The precursor compound, such as 1-(m-tolyl)propan-1-one, is treated with a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions to introduce the chloro group.
Sulfonylation: The chlorinated intermediate is then reacted with a sulfonylating agent, such as methylsulfonyl chloride (CH3SO2Cl), in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while reduction of the sulfonyl group can produce a sulfide.
Scientific Research Applications
2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications due to its reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one involves its reactivity with nucleophiles and electrophiles. The chloro group can act as a leaving group in substitution reactions, while the sulfonyl group can participate in various redox reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-(methylsulfonyl)-1-phenylpropan-1-one: Similar structure but with a phenyl group instead of an m-tolyl group.
2-Bromo-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one: Similar structure but with a bromo group instead of a chloro group.
2-Chloro-2-(ethylsulfonyl)-1-(m-tolyl)propan-1-one: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
2-Chloro-2-(methylsulfonyl)-1-(m-tolyl)propan-1-one is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various chemical processes and applications.
Properties
Molecular Formula |
C11H13ClO3S |
|---|---|
Molecular Weight |
260.74 g/mol |
IUPAC Name |
2-chloro-1-(3-methylphenyl)-2-methylsulfonylpropan-1-one |
InChI |
InChI=1S/C11H13ClO3S/c1-8-5-4-6-9(7-8)10(13)11(2,12)16(3,14)15/h4-7H,1-3H3 |
InChI Key |
BPCQVMGKGMRARX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(C)(S(=O)(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



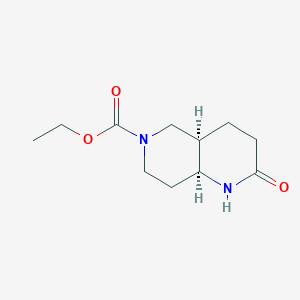
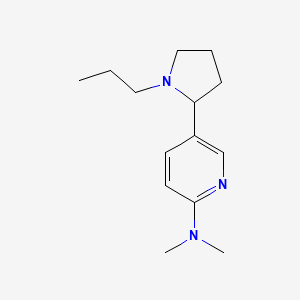
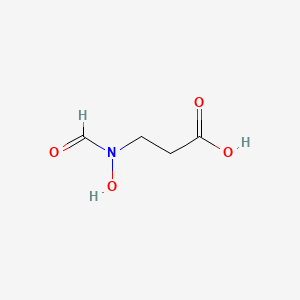
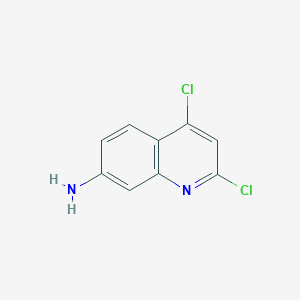
![(Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole](/img/structure/B13014077.png)
![2-Thia-9-azaspiro[5.5]undecane](/img/structure/B13014078.png)
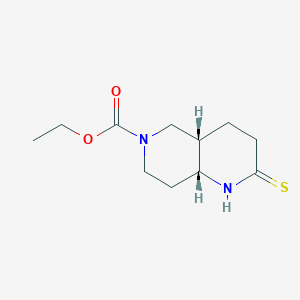
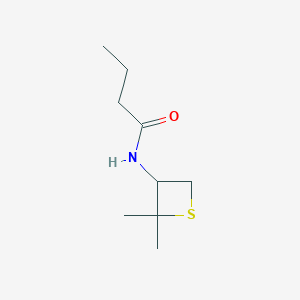

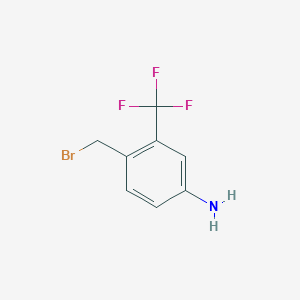
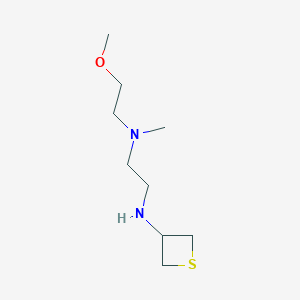
![tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13014105.png)

